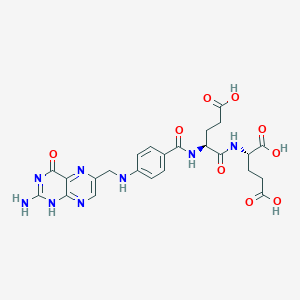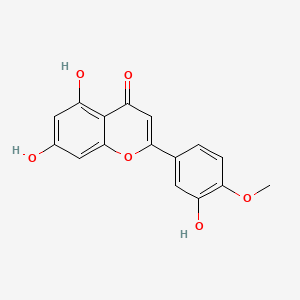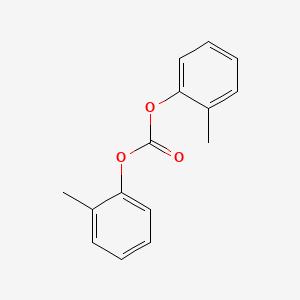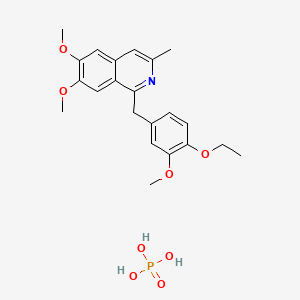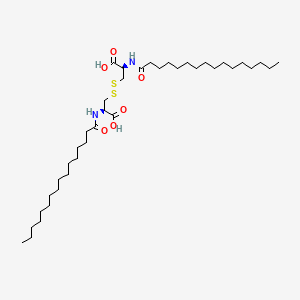
3,3'-Diethylthiadicarbocyanine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998)
Mechanism of Action
Target of Action
Dithiazanine Iodide, also known as 3,3’-Diethylthiadicarbocyanine iodide, Delvex, or Abminthic, is a highly potent anthelmintic . It was introduced in 1959 for the treatment of strongyloid worms and whipworms . .
Mode of Action
It is believed that this chemical interferes with cells’ absorption of glucose, which is essential to obtain energy through cell respiration .
Biochemical Pathways
Dithiazanine Iodide has been shown to suppress mitochondrial function . This leads to a profound decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio . These effects disrupt the energy production of the cell, leading to cell death.
Pharmacokinetics
It is known that dithiazanine iodide is a small molecule, which suggests it may be orally bioavailable .
Result of Action
The inhibition of mitochondrial function by Dithiazanine Iodide leads to a marked decrease in cellular ATP . This energy deprivation can lead to cell death, particularly in rapidly replicating cells such as cancer cells or parasitic worms. In-vitro, Dithiazanine Iodide has been shown to strongly inhibit the growth of pancreatic ductal adenocarcinoma cells .
Action Environment
The action of Dithiazanine Iodide can be influenced by environmental factors. For example, treatment with Dithiazanine Iodide in hypoglycemic conditions resulted in a 3-4 fold increase in sensitivity . .
Biochemical Analysis
Biochemical Properties
Dithiazanine Iodide is believed to interfere with cells’ absorption of glucose, which is essential to obtain energy through cell respiration . This interference could potentially affect various biochemical reactions within the cell. The specific enzymes, proteins, and other biomolecules that Dithiazanine Iodide interacts with are not well known .
Cellular Effects
Dithiazanine Iodide has been shown to have a profound effect on cellular processes. For instance, it has been found to suppress mitochondrial function, strongly inhibiting pancreatic ductal adenocarcinoma growth in-vitro and in-vivo . This suppression leads to a significant decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio .
Molecular Mechanism
It has been suggested that it preferentially localizes to the mitochondria, binds proteins and nucleic acids, and has an inhibitory effect on the electron transport chain . This could potentially explain its effects on cellular ATP levels and mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, Dithiazanine Iodide has been shown to have potent effects on cellular function over time. For example, treatment with Dithiazanine Iodide resulted in a marked >90% decrease in cellular ATP
Metabolic Pathways
The specific metabolic pathways that Dithiazanine Iodide is involved in are not well known. Given its effects on mitochondrial function, it may interact with enzymes or cofactors involved in cellular respiration .
Transport and Distribution
It has been shown to preferentially localize to the mitochondria , suggesting that it may interact with transporters or binding proteins that direct it to this organelle.
Subcellular Localization
Dithiazanine Iodide preferentially localizes to the mitochondria . This subcellular localization could potentially affect its activity or function, particularly in relation to mitochondrial processes such as cellular respiration .
Properties
| The means by which dithiazanine clears circulating microfilariae from the blood is not known. They evidently lose motility, become trapped in capillary beds, & are eventually phagocytized by host cells ... The biochemical basis of action of dithiazanine on helminths has been only partially determined. Studies with canine whipworms indicate that the drug causes an irreversible inhibition of glucose absorption, thus resulting in marked reduction in free glucose and consequent depletion in energy-rich phosphate bonds. Whether these physiologic changes also occur in heartworm microfilariae exposed to the drug is not known. | |
CAS No. |
514-73-8 |
Molecular Formula |
C23H24IN2S2+ |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide |
InChI |
InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1; |
InChI Key |
MNQDKWZEUULFPX-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.I |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I |
Appearance |
Solid powder |
Color/Form |
Dark greenish crystalline powder Blue violet powde |
melting_point |
Decomposes at 478.4 °F (EPA, 1998) |
| 514-73-8 | |
physical_description |
Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998) Dark greenish or blue violet solid; [HSDB] Powder; [Alfa Aesar MSDS] |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Practically insoluble in water Practically insoluble in ether Very slightly soluble in alcohol and methyl alcohol Can be solubilized with polyvinylpyrrolidone: Canadian Patent: 676,636 (1963 to GAF). |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,3' Diethylthiadicarbocyanine 3,3'-Diethylthiadicarbocyanine Cyanine Dye DiS-C2-(5) Dithiazanine Dithiazanine Iodide Dizan Iodide, Dithiazanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


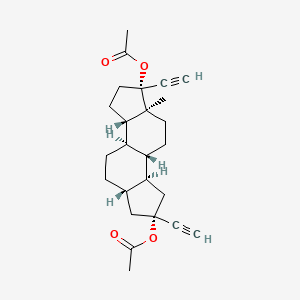
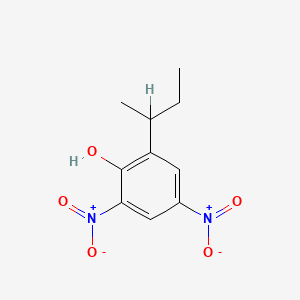
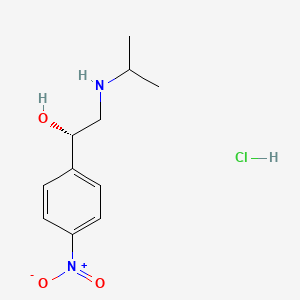
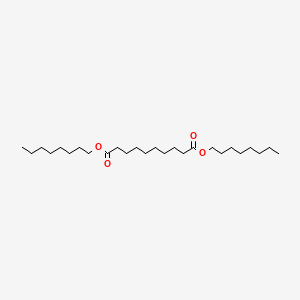

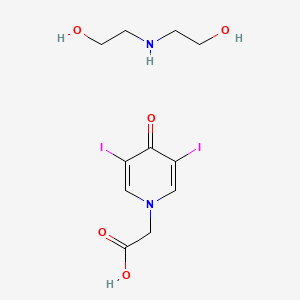
![bis[(E)-octadec-9-enoyl] 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B1670708.png)
![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)
